molecular formula C8H10BrClN2O2 B6604442 [(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride CAS No. 1037086-59-1

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6604442
CAS No.: 1037086-59-1
M. Wt: 281.53 g/mol
InChI Key: UWWWLIUIMJECSI-UHFFFAOYSA-N
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Description

2-(Bromo-5-nitrophenyl)methyl)amine hydrochloride (BNMA-HCl) is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. BNMA-HCl has a wide range of biochemical and physiological effects, and is used in a variety of research applications.

Scientific Research Applications

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of organic compounds. It is also used in chromatography as a stationary phase for the separation of organic compounds. This compound is also used in spectroscopy to detect and measure the concentration of various organic compounds. Additionally, it is used in a variety of biochemical and physiological studies to study the action of various drugs and enzymes.

Mechanism of Action

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride is a weak base, and its mechanism of action is based on its ability to interact with hydrogen ions. It binds to hydrogen ions and forms a salt, which can then interact with other molecules. This interaction can lead to the formation of new compounds or the inhibition of existing compounds. This compound can also interact with other molecules through hydrogen bonding and covalent bonding.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has also been found to increase the activity of other enzymes. It has been found to interact with a variety of receptors, including serotonin, dopamine, and acetylcholine receptors. This compound has also been found to affect the transport of ions across cell membranes, and it has been found to increase the permeability of cell membranes to certain ions. Additionally, this compound has been found to affect the metabolism of certain drugs and hormones.

Advantages and Limitations for Lab Experiments

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is a versatile reagent, and it can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a relatively safe reagent, and it can be handled safely in the laboratory. However, this compound also has some limitations. It is a relatively weak base, and it is not very soluble in water. Additionally, it is not very stable in the presence of light and heat.

Future Directions

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the mechanisms of action of various drugs and enzymes, as well as to study the transport of ions across cell membranes. Additionally, it could be used to study the effects of various hormones and drugs on biochemical and physiological processes. Additionally, it could be used to study the effects of various environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the interactions of various drugs and enzymes with receptors and other molecules.

Synthesis Methods

[(2-bromo-5-nitrophenyl)methyl](methyl)amine hydrochloride can be synthesized in two ways: by reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid, or by the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The first method involves the reaction of bromo-5-nitrophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for bromo-5-nitrophenol, methyl amine, and hydrochloric acid is used. The second method involves the reaction of 5-nitro-2-bromophenol with methyl amine in the presence of hydrochloric acid. The reaction is conducted at a temperature of 80-90°C, and a molar ratio of 1:1:1 for 5-nitro-2-bromophenol, methyl amine, and hydrochloric acid is used.

Properties

IUPAC Name

1-(2-bromo-5-nitrophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;/h2-4,10H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWWLIUIMJECSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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